5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound known for its unique structure and properties. It belongs to the class of triazole derivatives, which are widely studied for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
- 3,4-Dichlorophenyl N-(5-chloro-2-methoxyphenyl)carbamate
- Sodium 5-chloro-2-(4-chloro-2-(3-(3,4-dichlorophenyl)ureido)phenoxy)benzenesulfonate These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its triazole ring and the specific arrangement of chlorine atoms, which contribute to its distinct properties and potential uses.
Properties
Molecular Formula |
C9H4Cl3N3O2 |
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Molecular Weight |
292.5 g/mol |
IUPAC Name |
5-chloro-2-(3,4-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4Cl3N3O2/c10-5-2-1-4(3-6(5)11)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17) |
InChI Key |
KPDVTWGMMMFEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2N=C(C(=N2)Cl)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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